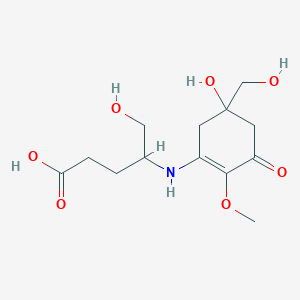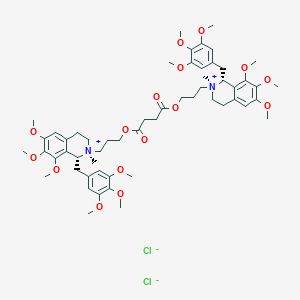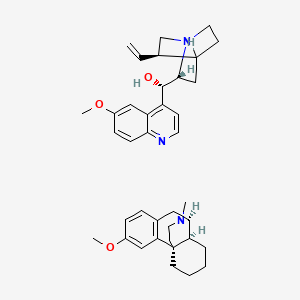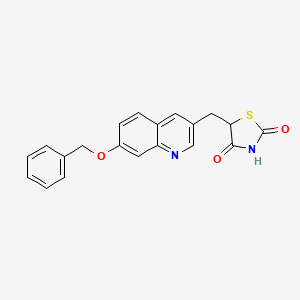
2,4-Thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NC-2100 is a chemical compound known for its role as a peroxisome proliferator-activated receptor-gamma activator.
Preparation Methods
The synthesis of NC-2100 involves several steps. Initially, an amine compound is converted into a diazonium salt by treatment with sodium nitrite in hydrochloric acid. This intermediate is then reacted with methyl acrylate in the presence of copper oxide. The resulting product undergoes cyclization with thiourea in 2-methoxyethanol in the presence of sodium acetate to form an imino-thiazolidinone compound. Finally, this compound is hydrolyzed with hydrochloric acid and ethanol to yield NC-2100 .
Chemical Reactions Analysis
NC-2100 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NC-2100 has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and metabolic pathways.
Medicine: NC-2100 is investigated for its potential therapeutic effects in treating metabolic diseases, particularly type 2 diabetes mellitus.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
NC-2100 exerts its effects by activating peroxisome proliferator-activated receptor-gamma. This activation leads to the transcription of target genes involved in glucose and lipid metabolism. The compound has been shown to reduce insulin resistance by increasing peripheral uptake of glucose. Additionally, NC-2100 induces the expression of uncoupling proteins in white adipose tissue, which may contribute to its antidiabetic effects .
Comparison with Similar Compounds
NC-2100 is similar to other thiazolidinediones, such as troglitazone, pioglitazone, and BRL-49653. NC-2100 is unique in that it is a weak peroxisome proliferator-activated receptor-gamma activator, requiring higher concentrations for maximal activation compared to other thiazolidinediones. Despite this, NC-2100 efficiently lowers plasma glucose levels and induces uncoupling proteins in white adipose tissue, which may contribute to its reduced side effects, such as weight gain, compared to other thiazolidinediones .
Similar compounds include:
- Troglitazone
- Pioglitazone
- BRL-49653
These compounds share structural similarities and mechanisms of action but differ in their potency and side effect profiles .
Properties
CAS No. |
179068-64-5 |
|---|---|
Molecular Formula |
C20H16N2O3S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-[(7-phenylmethoxyquinolin-3-yl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H16N2O3S/c23-19-18(26-20(24)22-19)9-14-8-15-6-7-16(10-17(15)21-11-14)25-12-13-4-2-1-3-5-13/h1-8,10-11,18H,9,12H2,(H,22,23,24) |
InChI Key |
AZKFGOQRYCSQPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2)CC4C(=O)NC(=O)S4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2)CC4C(=O)NC(=O)S4 |
Synonyms |
NC 2100 NC-2100 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


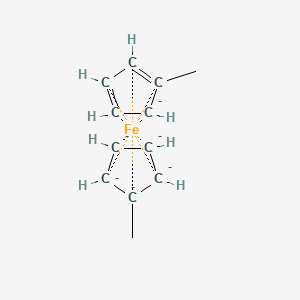
![(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid](/img/structure/B1243615.png)
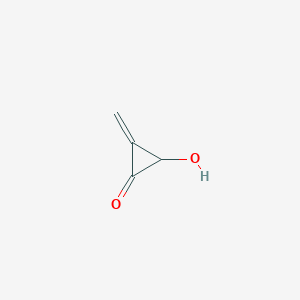
![2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1243620.png)



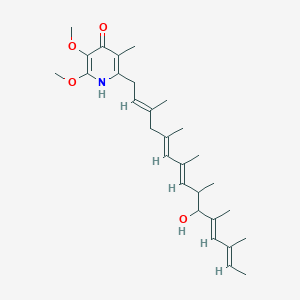
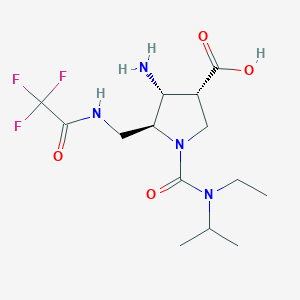
![N-[4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]phenylsulfonyl]phosphoramidic acid](/img/structure/B1243629.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[7-[(3-methylimidazol-3-ium-1-yl)methyl]-9-oxofluoren-3-yl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243630.png)
